molecular formula C20H19N3O5S2 B2535504 2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide CAS No. 637326-71-7

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2535504
CAS RN: 637326-71-7
M. Wt: 445.51
InChI Key: ANMPVQLMFLYNJC-BOPFTXTBSA-N
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Description

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O5S2 and its molecular weight is 445.51. The purity is usually 95%.
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Scientific Research Applications

Thiazolidinedione Core Structure and Its Applications

The thiazolidinedione core, a significant component of this compound, is recognized for its versatility in medicinal chemistry. It serves as a basis for developing drugs with a wide range of biological activities. The review by Singh et al. (2022) highlights the medicinal perspective of 2,4-thiazolidinediones (2,4-TZD) derivatives as antimicrobial, antitumor, and antidiabetic agents. This review underlines the significance of TZD derivatives in drug development, indicating the potential of the given compound in similar applications (Singh et al., 2022).

Anticancer Activity

The anticancer potential of thiazolidinedione derivatives has been extensively explored. Thiazolidinediones have shown promise in treating various cancers, leveraging mechanisms that might include the modulation of PPARγ activity and impact on IGF-1 signaling pathways. Research indicates that TZDs can act as selective inhibitors of insulin-like growth factor-1 (IGF-1) receptor signaling, which is often dysregulated in cancer. The modification of the thiazolidine-2,4-dione ring, such as the inclusion of specific substituents, can enhance anticancer activity without compromising selectivity or increasing adverse effects, pointing to the nuanced role that structural modifications play in the therapeutic efficacy and specificity of these compounds (Mughal et al., 2015).

Antimicrobial and Antidiabetic Properties

The compound's structural framework suggests its potential in antimicrobial and antidiabetic therapy. Thiazolidinediones have been reviewed for their extensive biological activities, including antimicrobial effects. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed. Additionally, the antidiabetic properties of TZD derivatives, attributed to their action as PPARγ agonists, underscore the therapeutic versatility of compounds within this class. These agents can modulate glucose and lipid metabolism, offering a basis for managing type 2 diabetes and related metabolic disorders (Verma et al., 2019).

properties

IUPAC Name

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-2-13-3-5-14(6-4-13)11-17-19(25)23(20(26)29-17)12-18(24)22-15-7-9-16(10-8-15)30(21,27)28/h3-11H,2,12H2,1H3,(H,22,24)(H2,21,27,28)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMPVQLMFLYNJC-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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